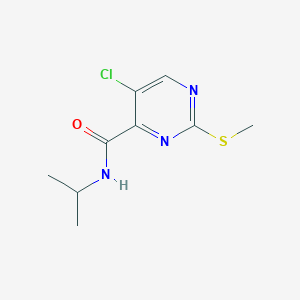

5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide

Descripción

5-Chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide is a trisubstituted pyrimidine derivative characterized by a chloro group at position 5, a methylsulfanyl group at position 2, and a propan-2-yl (isopropyl) carboxamide substituent at position 2. The pyrimidine core is a privileged scaffold in medicinal chemistry due to its versatility in binding biological targets, such as enzymes or receptors. The isopropyl carboxamide moiety may contribute to hydrogen bonding and solubility modulation.

Propiedades

Fórmula molecular |

C9H12ClN3OS |

|---|---|

Peso molecular |

245.73 g/mol |

Nombre IUPAC |

5-chloro-2-methylsulfanyl-N-propan-2-ylpyrimidine-4-carboxamide |

InChI |

InChI=1S/C9H12ClN3OS/c1-5(2)12-8(14)7-6(10)4-11-9(13-7)15-3/h4-5H,1-3H3,(H,12,14) |

Clave InChI |

XDSJTPZASUPZBY-UHFFFAOYSA-N |

SMILES canónico |

CC(C)NC(=O)C1=NC(=NC=C1Cl)SC |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. The synthetic routes and reaction conditions can vary, but they generally involve the use of chlorinating agents and methylsulfanyl groups. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogenating agents like chlorine or bromine.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in studies related to enzyme inhibition and protein interactions.

Industry: It is used in the production of various chemical products and materials.

Mecanismo De Acción

The mechanism of action of 5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Pyrimidine derivatives exhibit diverse biological activities depending on substitution patterns. Below, we compare 5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide with structurally or functionally related compounds, focusing on substituent effects and pharmacological profiles.

Anti-HIV Pyrimidine Derivatives

highlights pyrimidine-catechol-diether compounds (XIII, XIV) and 2-pyrimidinylphenylamine derivatives (XV, XVI) as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds feature substitutions at positions 2 and 4 of the pyrimidine core, similar to the target compound. Key differences include:

- Compound XIII/XIV : Catechol-diether groups at position 2 enhance binding to the NNRTI pocket, whereas the target compound’s methylsulfanyl group may reduce steric hindrance but increase lipophilicity.

- Compound XV/XVI : A phenylamine substituent at position 2 improves π-π stacking interactions, contrasting with the methylsulfanyl group’s electron-withdrawing effects.

Benzylated pyrimidines (e.g., XVII, XX) with substitutions at N1/N3 positions exhibit distinct mechanisms compared to the target compound’s C4 carboxamide, suggesting divergent target selectivity .

CCR4 Antagonists

describes trisubstituted pyrimidine amides (e.g., compounds 6c , 12a , 12b ) as CCR4 antagonists with IC50 values <0.1 μM. Structural parallels include:

- Chloro and sulfanyl groups : Present in both the target compound and CCR4 inhibitors, these groups likely enhance electron density and hydrophobic interactions.

SAR studies indicate that substituents at positions 2 and 4 critically influence CCR4 antagonism, with methylsulfanyl and chloro groups optimizing activity in some analogs .

Structural Analogs with Varied Substitutions

–6 and 9 provide analogs with modifications at positions 2 and 4:

Key Observations :

- Carboxamide Modifications : Aromatic or sulfonamide-linked carboxamides (–6) may improve target affinity but reduce metabolic stability relative to the isopropyl group.

- Solubility : Methoxy () or sulfamoyl () groups enhance hydrophilicity, contrasting with the target compound’s reliance on the isopropyl group for solubility modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.